

A Comparative Guide to the Electrochemical Performance of Sodium Layered Oxides

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Compound of Interest

Compound Name: Sodium monoxide

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An in-depth analysis of P2, O3, and P2/O3 composite-type sodium layered oxides, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their electrochemical properties and synthesis methodologies.

Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, particularly for large-scale energy storage, due to the natural abundance and low cost of sodium.^{[1][2]} At the heart of SIB development are cathode materials, with sodium layered oxides being a primary focus due to their high specific capacity and straightforward synthesis.^{[3][4]} These oxides are primarily categorized into different structural polymorphs, with P2 and O3 types being the most extensively studied. The nomenclature, established by Delmas, describes the oxygen stacking sequence and the coordination environment of the sodium ions within the structure.^[5]

This guide provides a comparative overview of the electrochemical performance of three prominent types of sodium layered oxides: P2-type $\text{Na}_{0.67}\text{Ni}_{0.33}\text{Mn}_{0.67}\text{O}_2$, O3-type $\text{NaNi}_{0.5}\text{Mn}_{0.5}\text{O}_2$, and a composite P2/O3 material. The comparison is based on key performance metrics supported by experimental data, detailed experimental protocols, and visualizations to elucidate structural differences and experimental workflows.

Crystal Structure and Electrochemical Properties: A Comparative Overview

The arrangement of sodium ions and transition metal oxide layers significantly influences the electrochemical characteristics of these materials.

- P2-type structures feature sodium ions in trigonal prismatic sites with an ABBA oxygen stacking sequence. This arrangement generally allows for fast Na⁺ diffusion, leading to excellent rate capability.[\[6\]](#)[\[7\]](#) However, P2-type materials are typically sodium-deficient, which can limit their initial specific capacity.[\[6\]](#) They can also undergo a detrimental P2-O2 phase transition at high voltages, leading to capacity fading.[\[5\]](#)
- O3-type structures have sodium ions in octahedral sites with an ABCABC oxygen stacking sequence. O3-type materials are typically sodium-rich, which allows them to be used directly in full cells and often results in higher specific capacities compared to their P2 counterparts. [\[5\]](#)[\[8\]](#) However, they can suffer from more complex phase transitions during cycling, which may impact their long-term stability.[\[9\]](#)[\[10\]](#)
- P2/O3 composite materials are being explored to leverage the advantages of both structures. These biphasic materials can exhibit a synergistic effect, with the P2 phase contributing to high rate capability and the O3 phase providing high specific capacity.[\[8\]](#)[\[11\]](#) The ratio of P2 to O3 phases can be tuned through synthesis conditions to optimize electrochemical performance.[\[11\]](#)

Table 1: Comparison of Electrochemical Performance of Selected Sodium Layered Oxides

Parameter	P2-type $\text{Na}_{0.67}\text{Ni}_{0.33}\text{Mn}_{0.67}\text{O}_2$	O3-type $\text{NaNi}_{0.5}\text{Mn}_{0.5}\text{O}_2$	P2/O3- $\text{Na}_{0.8}\text{Ni}_{0.4}\text{Mn}_{0.6}\text{O}_2$
Initial Discharge Capacity	~159.3 mAh g ⁻¹ at 0.1C[6]	~141 mAh g ⁻¹ at C/10[10][12]	~150 mAh g ⁻¹ at 0.1C
Voltage Range	2.0 - 4.5 V vs. Na/Na ⁺ [13]	2.0 - 4.0 V vs. Na/Na ⁺ [10]	2.0 - 4.2 V vs. Na/Na ⁺ [11]
Rate Capability	~94.7 mAh g ⁻¹ at 5C	~80 mAh g ⁻¹ at 2C[10]	Good rate performance
Cycling Stability	~81.5% capacity retention after high cycles (with MgO coating)[13]	~90% capacity retention after 100 cycles[10][12]	Improved cycling stability over single phase
Coulombic Efficiency	>99%	>99%	>99%

Experimental Methodologies

Synthesis Protocols

The synthesis method plays a crucial role in determining the final properties of the layered oxide materials.[5][14]

1. P2-type $\text{Na}_{0.67}\text{Ni}_{0.33}\text{Mn}_{0.67}\text{O}_2$ (Solid-State Reaction)[1][6][15]

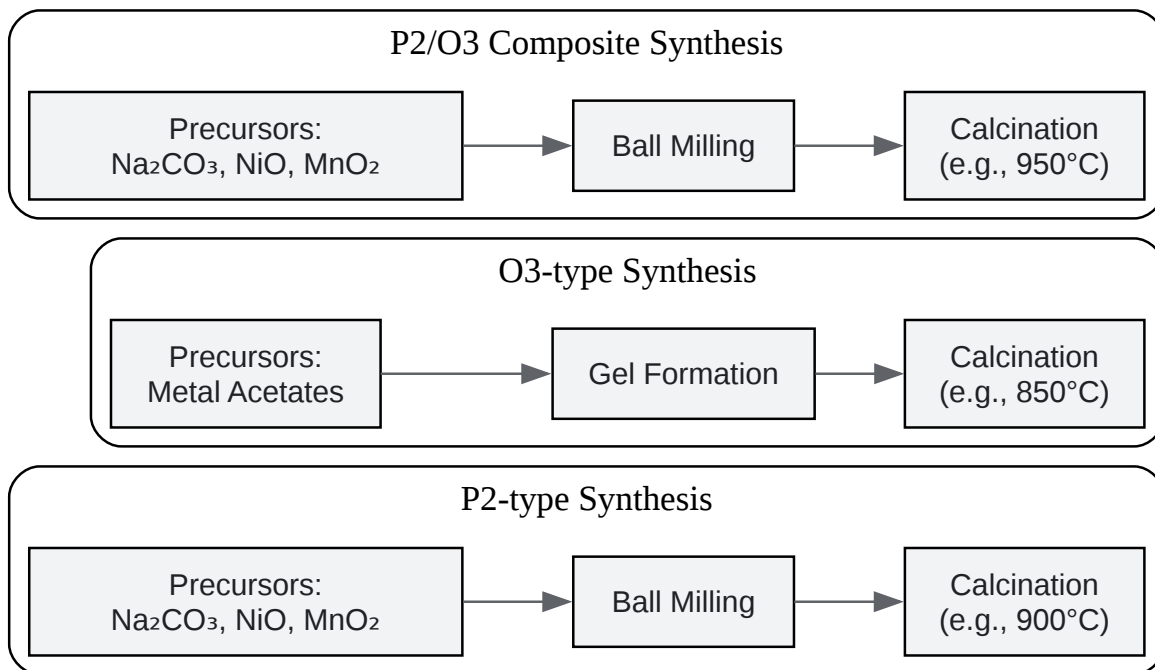
- **Precursors:** Stoichiometric amounts of Na_2CO_3 , NiO , and MnO_2 are used. An excess of Na precursor (e.g., 3 mol%) is often added to compensate for sodium loss at high temperatures.
- **Mixing:** The precursors are intimately mixed using a high-energy ball mill for several hours to ensure homogeneity.
- **Calcination:** The mixture is typically pelletized and then calcined in air at a high temperature, for instance, 900°C for 10-15 hours.
- **Cooling:** The furnace is then cooled down to room temperature. The cooling rate can influence the final properties of the material.

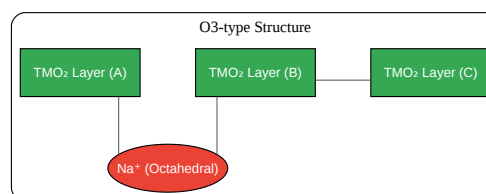
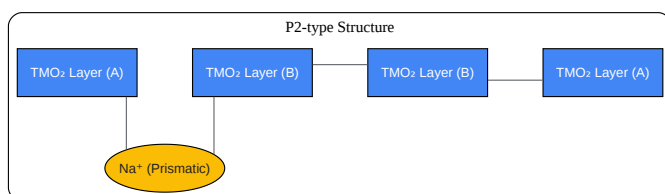
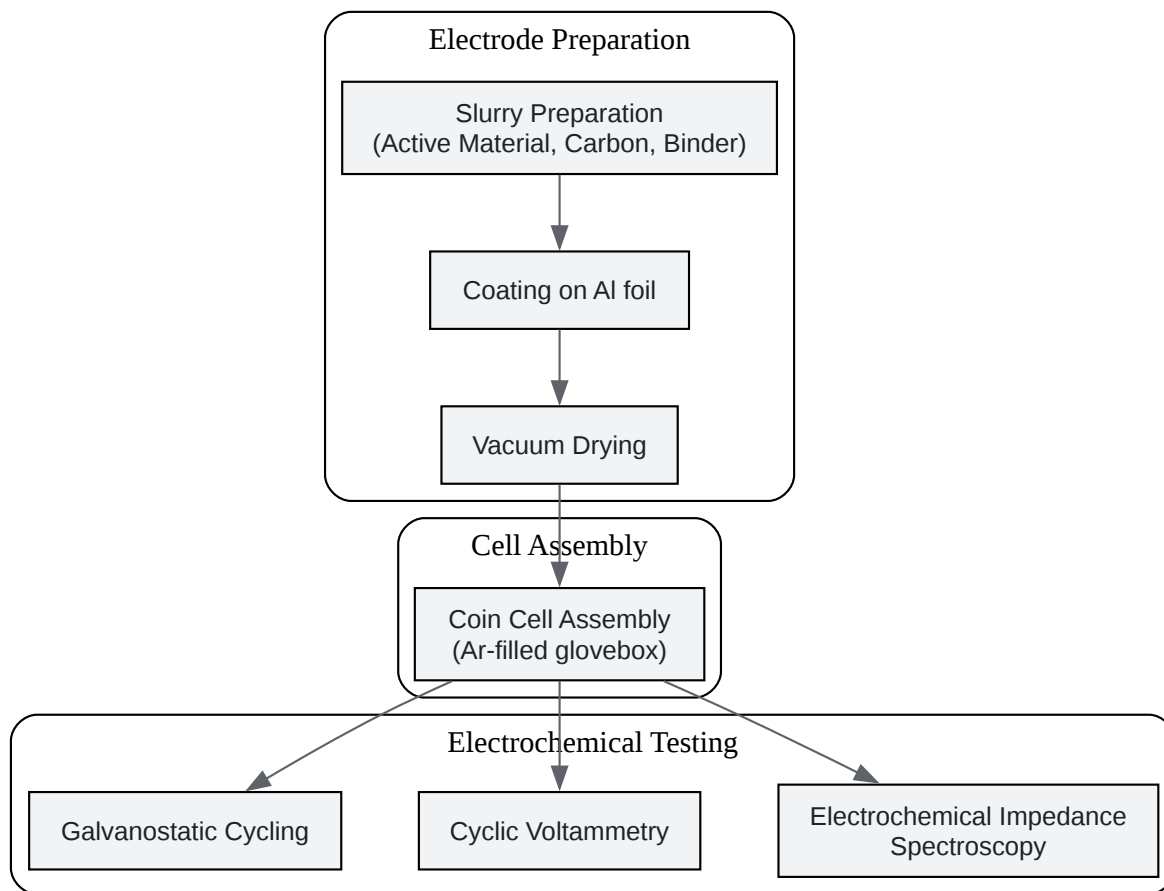
2. O3-type $\text{NaNi}_{0.5}\text{Mn}_{0.5}\text{O}_2$ (Sol-Gel Method)[[10](#)][[12](#)]

- Precursors: Acetates of sodium, nickel, and manganese are common starting materials.
- Gel Formation: The precursors are dissolved in a solvent, and a chelating agent like citric acid is added. The solution is heated to form a viscous gel.
- Decomposition: The gel is then dried and pre-calcined at a lower temperature (e.g., 400°C) to decompose the organic components.
- Final Calcination: The resulting powder is ground and calcined at a higher temperature (e.g., 800-900°C) in air for several hours.

3. P2/O3 Composite $\text{Na}_{0.8}\text{Ni}_{0.4}\text{Mn}_{0.6}\text{O}_2$ (Solid-State Reaction)[[11](#)]

- Precursors: Stoichiometric amounts of Na_2CO_3 , NiO , and MnO_2 are used.
- Mixing: The precursors are thoroughly mixed via ball-milling.
- Calcination: The mixture is calcined at a specific temperature (e.g., 950°C) for a defined duration. The synthesis temperature can be varied to control the P2/O3 phase ratio.





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References

- 1. Single-Crystal P2–Na_{0.67}Mn_{0.67}Ni_{0.33}O₂ Cathode Material with Improved Cycling Stability for Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Facile Synthesis of O3-Type NaNi_{0.5}Mn_{0.5}O₂ Single Crystals with Improved Performance in Sodium-Ion Batteries - ACS Applied Materials & Interfaces - Figshare [acs.figshare.com]
- 10. An O3-type NaNi_{0.5}Mn_{0.5}O₂ cathode for sodium-ion batteries with improved rate performance and cycling stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. An O3-type NaNi_{0.5}Mn_{0.5}O₂ cathode for sodium-ion batteries with improved rate performance and cycling stability | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | MgO-Coated Layered Cathode Oxide With Enhanced Stability for Sodium-Ion Batteries [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
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